Product packaging for Methyl (4-methylpiperidin-3-YL)carbamate(Cat. No.:)

Methyl (4-methylpiperidin-3-YL)carbamate

Cat. No.: B8812904
M. Wt: 172.22 g/mol
InChI Key: PKLKJOHNINGLAQ-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) and Piperidine (B6355638) Chemistry Research

The chemical architecture of Methyl (4-methylpiperidin-3-YL)carbamate combines two moieties of significant interest in organic and medicinal chemistry: the piperidine ring and the carbamate group. The piperidine scaffold is a privileged structure in drug discovery, forming the core of numerous natural alkaloids and synthetic drugs. psychonautwiki.orgwikipedia.org Its six-membered saturated ring containing a nitrogen atom can be readily functionalized in various positions, allowing for the precise spatial arrangement of substituents to optimize interaction with biological targets. ajchem-a.com

Carbamates, with the general structure R₂NC(O)OR', are recognized for their chemical stability and unique properties that bridge the characteristics of amides and esters. nih.gov In synthetic chemistry, the carbamate functionality is extensively used as a protecting group for amines. nih.govorganic-chemistry.org By converting a reactive amine into a less nucleophilic carbamate, chemists can perform reactions on other parts of a molecule without unintended side reactions involving the nitrogen atom. organic-chemistry.org The methyl carbamate group, in particular, serves this purpose effectively, offering stability under various reaction conditions while being removable when needed.

Significance as a Research Compound and Synthetic Intermediate

The primary significance of this compound lies in its role as a synthetic intermediate. screw.com.tw It is a key component in the manufacturing pathway of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and ulcerative colitis. chemexpress.com In the multi-step synthesis of Tofacitinib, this compound serves as a stable precursor to the (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-piperidine core of the final drug molecule.

The use of the methyl carbamate group protects the 3-amino functionality on the 4-methylpiperidine (B120128) ring during the preceding synthetic steps. This strategy is crucial for achieving high yields and purity in the construction of complex molecules. The compound's specific stereochemistry and substitution pattern are designed for subsequent elaboration into the final active pharmaceutical ingredient. Its utility as a building block underscores the importance of designing stable, easily handled intermediates in modern pharmaceutical manufacturing.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 1204176-45-3
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.22 g/mol
IUPAC Name This compound
Primary Application Synthetic Intermediate for Tofacitinib

Historical Development of Research on this compound and Analogues

Research into compounds like this compound is built upon a long history of advancements in heterocyclic and protective group chemistry. The synthesis of the basic piperidine ring was first reported in the 19th century, with early methods involving the reduction of pyridine (B92270). wikipedia.org Over the decades, synthetic methods have evolved dramatically, enabling the creation of highly substituted and stereochemically complex piperidine derivatives. ajchem-a.comdtic.mil

The development of carbamates as protecting groups, such as the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, was a pivotal advance in organic synthesis, particularly in peptide chemistry. nih.govchemistryviews.org These groups provided chemists with the tools to selectively mask and unmask amine functionality, making the synthesis of complex polypeptides and other nitrogen-containing compounds feasible.

The specific synthetic route to the chiral precursor of this compound, (3R,4R)-3-amino-4-methylpiperidine, represents a modern, sophisticated approach. Patented methods describe a multi-step process that can include a Diels-Alder-type ring closure followed by catalytic hydrogenation to establish the desired stereochemistry of the substituted piperidine ring. google.com This evolution from simple reduction of aromatic precursors to complex, stereocontrolled cyclization reactions highlights the progress in synthetic organic chemistry that allows for the efficient production of intricate intermediates required for modern pharmaceuticals.

The table below outlines a general, modern synthetic strategy for obtaining the core structure.

StepDescriptionKey Reagents/Conditions
1. Ring Formation A cyclization reaction, such as a hetero-Diels-Alder reaction, is used to form the substituted dihydropyridine (B1217469) ring with initial stereocontrol.2-Butenal, a protected 2-nitroethylamine, catalyst
2. Reduction Catalytic hydrogenation of the dihydropyridine intermediate reduces the double bond and the nitro group to an amine, setting the final cis-stereochemistry.Raney Nickel (Ra-Ni), H₂ pressure
3. Protection The resulting 3-amino-4-methylpiperidine is then protected with a carbamate group (e.g., using methyl chloroformate) to yield the final intermediate.Methyl chloroformate, base

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O2 B8812904 Methyl (4-methylpiperidin-3-YL)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

methyl N-(4-methylpiperidin-3-yl)carbamate

InChI

InChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

PKLKJOHNINGLAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1NC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Methyl 4 Methylpiperidin 3 Yl Carbamate and Its Derivatives

Conventional Synthetic Routes to Methyl (4-methylpiperidin-3-YL)carbamate Scaffold

Conventional synthetic strategies for constructing the this compound core often rely on well-established chemical transformations. These methods, including nucleophilic substitution, reductive amination, and cyanoacetylation, provide reliable access to the target compound and its analogues, albeit often as racemic or diastereomeric mixtures.

Nucleophilic Substitution Approaches for Carbamate (B1207046) Formation

Nucleophilic substitution is a cornerstone of carbamate synthesis, typically involving the reaction of an amine with a suitable carbonyl derivative. In the context of this compound, this approach commences with a precursor, 3-amino-4-methylpiperidine. The formation of the carbamate can be achieved through several reagents, with methyl chloroformate being a common choice. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.

Another widely employed method for carbamate formation is the reaction of the amine with a pyrocarbonate, such as dimethyl pyrocarbonate. This reaction is often catalyzed by a base and proceeds under mild conditions. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products. Common solvents include dichloromethane (B109758) and tetrahydrofuran, while bases like triethylamine (B128534) or N,N-diisopropylethylamine are frequently used to neutralize the acid generated during the reaction. orientjchem.org The versatility of this approach allows for the introduction of various carbamate protecting groups by selecting the appropriate chloroformate or pyrocarbonate. nih.gov

The following table summarizes representative conditions for nucleophilic substitution-based carbamate formation:

Amine PrecursorReagentCatalyst/BaseSolventTypical ConditionsRef
3-Amino-4-methylpiperidineMethyl ChloroformateTriethylamineDichloromethane0 °C to room temperature mdpi.com
3-Amino-4-methylpiperidineDimethyl PyrocarbonateN,N-DiisopropylethylamineTetrahydrofuranRoom temperature organic-chemistry.org
4-Aminopiperidine DerivativeDi-tert-butyl dicarbonate-DichloromethaneInert atmosphere

Reductive Amination Pathways for Piperidine (B6355638) Ring Construction

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly effective for the synthesis of substituted amines, including the piperidine ring system. mdpi.com This two-step, one-pot process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov For the synthesis of the this compound scaffold, a common strategy involves the reductive amination of a suitably substituted ketone precursor.

An efficient route for the synthesis of related piperidin-4-yl-carbamates has been developed involving the reductive amination of 1-benzylpiperidin-4-one with ammonia (B1221849) using Raney-Ni as a catalyst. researchgate.net This is followed by deprotection of the benzyl (B1604629) group and subsequent carbamate formation. This methodology highlights the utility of reductive amination in constructing the core piperidine structure from readily available starting materials. researchgate.net The choice of reducing agent is critical for the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov

Key parameters for a successful reductive amination are summarized below:

Carbonyl CompoundAmine SourceReducing AgentCatalystSolventRef
1-Benzylpiperidin-4-oneAmmoniaH₂Raney-NiMethanol/Isopropanol researchgate.net
Ketone precursorPrimary AmineNaBH(OAc)₃-Dichloromethane acs.org
Aldehyde precursorAmmoniaNaBH₃CN-Methanol nih.gov

Cyanoacetylation Strategies in Piperidine Derivatization

Cyanoacetylation of amines provides a versatile method for introducing a reactive cyanoacetyl group, which can serve as a handle for further chemical modifications. researchgate.net While not a direct route to the carbamate, this strategy is relevant in the synthesis of complex piperidine derivatives. The reaction typically involves the treatment of a piperidine amine with a cyanoacetylating agent such as cyanoacetic acid or its activated derivatives.

A notable example of a related compound is tert-Butyl N-[(3R,4R)-1-(2-cyano-acetyl)-4-methyl-piperidin-3-yl]-N-methyl-carbamate. nih.gov The synthesis of such molecules demonstrates the compatibility of the cyanoacetylation reaction with other functionalities on the piperidine ring, including a carbamate group. The cyanoacetyl moiety can then be subjected to a variety of transformations, such as cyclization reactions to form fused heterocyclic systems or reduction to afford more complex side chains. The reaction is often carried out in the presence of a coupling agent, such as a carbodiimide, to activate the carboxylic acid for amidation. Alternatively, the use of a more reactive cyanoacetyl chloride can circumvent the need for an activating agent.

The following table outlines general conditions for cyanoacetylation:

Amine SubstrateCyanoacetylating AgentCoupling Agent/BaseSolventRef
3-Amino-4-methylpiperidine derivativeCyanoacetic acidEDC/HOBtDMF researchgate.net
Substituted amineEthyl cyanoacetatePiperidineEthanol tubitak.gov.tr
AmineCyanoacetyl chlorideTriethylamineDichloromethane researchgate.net

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure or enriched forms of this compound is of paramount importance. These advanced strategies include asymmetric catalytic reduction and chemoenzymatic approaches.

Asymmetric Catalytic Reduction in Piperidine Synthesis

Asymmetric catalytic reduction, particularly asymmetric hydrogenation, has emerged as a powerful tool for the enantioselective synthesis of chiral piperidine derivatives. nih.gov This method typically involves the reduction of a prochiral precursor, such as a tetrahydropyridine (B1245486) or an enamine, using a chiral catalyst, most commonly a transition metal complex with a chiral ligand.

A highly enantio-, diastereo-, and chemoselective rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroencarbamate has been reported to establish a cis-configured piperidine product with excellent enantiomeric excess (99.5:0.5 er). acs.org This demonstrates the potential of this approach for controlling the stereochemistry at multiple centers of the piperidine ring. The choice of the chiral ligand is critical for achieving high levels of stereoselectivity. Another approach involves the β-cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones to the corresponding alcohols, which can then be further elaborated to form substituted piperidines. researchgate.net

Key features of asymmetric catalytic reduction in piperidine synthesis are presented below:

SubstrateCatalyst SystemChiral LigandStereoselectivity (er/dr)Ref
Tetrasubstituted fluoroencarbamateRh(NBD)₂(BF₄)Walphos 00399.5:0.5 er acs.org
α-Azido aryl ketoneNaBH₄β-Cyclodextrin80% ee researchgate.net
IminePhosphine catalystC2-symmetric chiral phosphepineGood stereoselectivity nih.gov

Chemoenzymatic Strategies for Chiral Intermediate Generation

Chemoenzymatic synthesis combines the selectivity of biocatalysis with the efficiency of chemical transformations to provide access to complex chiral molecules. nih.gov Enzymes, such as lipases, proteases, and oxidoreductases, can catalyze reactions with high enantio- and regioselectivity under mild conditions. nih.gov

In the context of chiral piperidine synthesis, transaminases have been employed for the highly enantioselective transamination of ketone precursors to yield optically pure enamine or imine intermediates. researchgate.net These intermediates can then be diastereoselectively reduced to afford piperidines with multiple stereocenters. researchgate.net Another chemoenzymatic approach involves the dearomatization of activated pyridines to prepare stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov Such strategies have been successfully applied to the synthesis of key intermediates for pharmaceutical agents. nih.gov Furthermore, multi-enzyme cascades using galactose oxidase and imine reductase have been developed for the synthesis of protected 3-aminopiperidine derivatives. rsc.orgresearchgate.net

The following table highlights examples of chemoenzymatic strategies for chiral piperidine synthesis:

Enzyme(s)SubstrateTransformationStereoselectivityRef
TransaminaseDiketoester precursorEnantioselective transamination>99% ee researchgate.net
Amine oxidase / Ene imine reductaseN-substituted tetrahydropyridineDearomatization cascadeHigh stereoselectivity nih.gov
Galactose oxidase / Imine reductaseN-Cbz-protected L-ornithinolMulti-enzyme cascadeHigh enantiopurity rsc.orgresearchgate.net

Diastereoselective and Enantioselective Pathways for this compound Synthesis

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of diastereoselective and enantioselective methods for the synthesis of specific isomers of this compound is a critical area of research. These strategies aim to control the relative and absolute configuration of the two stereocenters at the C3 and C4 positions of the piperidine ring.

Diastereoselective Synthesis:

A common approach to diastereoselective synthesis involves the reduction of a substituted pyridine (B92270) precursor. For instance, the hydrogenation of a protected 3-amino-4-methylpyridine (B17607) can lead to the corresponding piperidine. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the resulting cis and trans isomers. One reported synthesis of (4-methyl-piperidin-3-yl)-carbamic acid methyl ester resulted in a 5:1 ratio of cis to trans diastereomers, highlighting the inherent facial bias of the substrate under specific hydrogenation conditions. nih.gov The cis isomer is often the thermodynamically more stable product.

Another diastereoselective strategy involves the regioselective ring-opening of a suitably substituted epoxide. A facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives has been described, starting from the regioselective ring-opening of N-benzyl-3-methyl-3,4-epoxi-piperidine. researchgate.net This method provides a reliable route to the cis relationship between the methyl and amino groups, which can then be converted to the desired carbamate.

Enantioselective Synthesis:

Achieving enantiocontrol is paramount for the development of chiral drugs. Several strategies have been explored for the enantioselective synthesis of 3,4-disubstituted piperidines.

Chiral Resolution: A classical yet effective method involves the resolution of a racemic mixture of a suitable precursor. For example, the optical resolution of racemic (1-benzyl-4-methylpiperidin-3-yl)-methylamine has been achieved through the formation of diastereomeric salts with a chiral acid. google.com This method allows for the separation of the individual enantiomers, which can then be further functionalized to the target carbamate.

Chemoenzymatic Synthesis: Biocatalysis offers a powerful tool for establishing stereocenters with high fidelity. A notable chemoenzymatic strategy has been developed for the synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key intermediate for orexin (B13118510) receptor antagonists and IRAK4 inhibitors. nih.govresearchgate.net This approach utilizes a transaminase (ATA) biocatalyst for a transamination and spontaneous cyclization process, starting from a commercially available chiral precursor. nih.govresearchgate.net While this example is for a different isomer, the principle demonstrates the potential of enzymatic methods to access enantiomerically pure substituted piperidine carbamates.

Asymmetric Synthesis from Chiral Pool: The use of readily available chiral starting materials, or the "chiral pool," is another important strategy. Amino acids, for instance, can serve as versatile starting points for the synthesis of enantiomerically pure piperidine derivatives. whiterose.ac.uk

The following table summarizes some of the methodologies employed for the stereoselective synthesis of related piperidine carbamates.

Methodology Key Features Stereochemical Outcome
Diastereoselective HydrogenationReduction of a pyridine precursor.Mixture of diastereomers, often favoring the cis isomer.
Chiral ResolutionSeparation of enantiomers via diastereomeric salt formation.Access to individual enantiomers from a racemic mixture.
Chemoenzymatic SynthesisUse of enzymes (e.g., transaminases) to create stereocenters.High enantiomeric excess (>99% ee) for specific isomers. nih.govresearchgate.net

Multicomponent Reactions in the Synthesis of Substituted Piperidine Carbamates

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

Application of Ugi Four-Component Reaction for Piperidine Analogues

The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. nih.gov This reaction is highly versatile and has been employed in the synthesis of a wide range of biologically active molecules, including those with piperidine scaffolds. nih.gov

The general mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and the amine. The isocyanide then adds to the protonated imine (iminium ion), forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and an intramolecular acyl transfer (the Mumm rearrangement) yields the final α-acylamino amide product. google.com

A key advantage of the Ugi reaction is its ability to introduce multiple points of diversity in a single step. For example, in the synthesis of carfentanil, a potent opioid analgesic, a 4-piperidone (B1582916) derivative is used as the carbonyl component in an Ugi-4CR. google.comnih.gov This demonstrates the utility of incorporating piperidine rings into the Ugi reaction framework to access complex molecular architectures.

Chemical Reactivity and Functional Group Transformations of this compound

The chemical reactivity of this compound is dictated by the piperidine ring and the carbamate functional group. Understanding the reactivity of these moieties is crucial for the further derivatization and elaboration of this scaffold into more complex molecules.

Oxidation Reactions of Piperidine and Carbamate Moieties

The piperidine ring, particularly the nitrogen atom and the adjacent methylene (B1212753) groups, is susceptible to oxidation. Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (B83412) (KMnO4) can be employed.

The nitrogen atom of the piperidine can be oxidized to an N-oxide. organic-chemistry.org The carbon atoms alpha to the nitrogen can also be oxidized to form lactams, depending on the specific substrate and reaction conditions. For example, the oxidation of 2-(4-methyl-1-piperidinyl)ethanol with Hg(II)-EDTA resulted in a diastereomeric mixture of lactams. researchgate.net While not using m-CPBA or KMnO4, this illustrates the potential for oxidation at the C2 and C6 positions of the piperidine ring.

m-CPBA is a versatile oxidizing agent widely used for various transformations, including the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones to esters, and the oxidation of sulfides to sulfoxides and sulfones. organic-chemistry.orgresearchgate.netmasterorganicchemistry.comfishersci.caresearchgate.net It can also oxidize amines to N-oxides. organic-chemistry.org The carbamate group itself is generally stable to mild oxidizing conditions, but harsh conditions can lead to degradation.

Reduction Methodologies for Piperidine Ring and Functional Groups

The carbamate group in this compound can be reduced, typically to an N-methyl group, using strong reducing agents like lithium aluminum hydride (LiAlH4). reddit.comorganic-chemistry.orgic.ac.ukmasterorganicchemistry.comstackexchange.com The mechanism involves the initial addition of a hydride to the carbonyl carbon of the carbamate. Subsequent steps lead to the cleavage of the C-O bond and the formation of the N-methylated amine. reddit.com Sodium borohydride (NaBH4) is generally not a strong enough reducing agent to reduce carbamates. masterorganicchemistry.com

The piperidine ring itself is a saturated heterocycle and is generally resistant to reduction under standard conditions. However, if there are reducible functional groups attached to the ring, they can be selectively reduced.

The following table provides a general overview of the reduction of carbamates.

Reducing Agent Functional Group Product Notes
Lithium Aluminum Hydride (LiAlH4)CarbamateN-Methyl AmineStrong reducing agent required. reddit.commasterorganicchemistry.com
Sodium Borohydride (NaBH4)CarbamateNo reactionGenerally not strong enough to reduce carbamates. masterorganicchemistry.com

Nucleophilic Substitution Reactions and Derivatization Strategies

The piperidine nitrogen in this compound is a secondary amine and is therefore nucleophilic. It can readily undergo a variety of nucleophilic substitution reactions, such as N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. The reaction is typically carried out in the presence of a base to neutralize the acid generated. For example, N-Boc-4-aminopyridines have been successfully alkylated using an electrogenerated acetonitrile (B52724) anion as the base. nih.gov

N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acyl derivative. This is a common strategy to introduce a variety of functional groups onto the piperidine ring. For instance, a precursor to the title compound, tert-butyl-N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate, has been acylated with cyanoacetic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. researchgate.net

Derivatization of the Carbamate Group: The carbamate group itself can also be a site for derivatization, although it is generally less reactive than the piperidine nitrogen. Under certain conditions, the carbamate can be hydrolyzed back to the parent amine. The carbamate can also be converted to other functional groups. For example, carbamates can be transformed into ureas. A method for the synthesis of a carbamide derivative involves reacting an amine with an activated carbamate intermediate. masterorganicchemistry.com Furthermore, carbamates can be used as directing groups in lithiation reactions to functionalize adjacent positions.

These derivatization strategies allow for the extensive modification of the this compound scaffold, enabling the synthesis of a wide range of analogues for further investigation.

Protective Group Chemistry: Cleavage and Manipulation of Carbamate Units

The carbamate moiety in this compound serves as a crucial protecting group for the 3-amino functionality of the piperidine ring. The selection of an appropriate deprotection strategy is paramount to the successful synthesis of target molecules, requiring conditions that are effective for carbamate cleavage while preserving other sensitive functional groups.

Table 1: Selected Methods for the Cleavage of Methyl Carbamate Protecting Groups

Reagent/CatalystConditionsSubstrate ScopeReference
2-Mercaptoethanol, K₃PO₄N,N-dimethylacetamide, 75 °CBroad, including sensitive functionalities nih.govorganic-chemistry.org
DiethylenetriamineNeat, elevated temperatureUnactivated carbamates and ureas organic-chemistry.org
Trimethylsilyl iodide (TMSI)Chloroform, refluxGeneral carbamate cleavage researchgate.net

The manipulation of the carbamate unit can also extend beyond simple cleavage. For instance, reduction of the carbamate can provide access to the corresponding N-methylated amine, a common structural motif in medicinal chemistry. A patent describes the reduction of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate for the synthesis of tofacitinib. google.com

Process Optimization and Green Chemistry Considerations in this compound Synthesis

The industrial production of active pharmaceutical ingredients necessitates synthetic routes that are not only efficient and high-yielding but also scalable and environmentally sustainable. Research in this area for this compound and its analogs has focused on developing robust, large-scale processes and incorporating principles of green chemistry.

Development of Efficient and Scalable Synthetic Routes

The development of scalable synthetic routes is crucial for the commercial viability of pharmaceuticals derived from this compound. A notable example is the synthesis of the closely related methyl piperidine-4-yl-carbamate para-toluene sulfonate salt. asianpubs.orgresearchgate.net This process involves a reductive amination of 1-benzylpiperidin-4-one followed by deprotection of the benzyl group. asianpubs.orgresearchgate.net The use of readily available starting materials and high-yielding steps makes this route amenable to large-scale production. asianpubs.orgresearchgate.net

Another key aspect of process optimization is the control of stereochemistry, which is often critical for pharmacological activity. Chiral resolution of racemic mixtures or asymmetric synthesis can be employed to obtain the desired enantiomer. A patent discloses a process for the preparation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which involves the resolution of racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate using a chiral acid. google.com

Table 2: Example of a Scalable Synthetic Step for a Related Piperidinyl Carbamate

ReactionStarting MaterialReagents and ConditionsProductYieldReference
Reductive Amination1-Benzylpiperidin-4-oneNH₃, Raney-Ni, H₂1-Benzylpiperidin-4-amineHigh asianpubs.orgresearchgate.net

Reduction of Hazardous Reagents and Conditions in Carbamate Synthesis

The principles of green chemistry aim to minimize the environmental impact of chemical processes. In the context of carbamate synthesis, this often involves replacing hazardous reagents and solvents with safer alternatives. Traditional methods for carbamate formation can involve toxic reagents like phosgene. Modern approaches seek to avoid such hazardous materials.

One greener alternative is the use of urea (B33335) as a carbonyl source for the synthesis of N-substituted carbamates. rsc.org This method, often catalyzed by a reusable solid catalyst, provides a more environmentally benign route to carbamates. rsc.org

Enzymatic and chemoenzymatic methods are also gaining prominence as green synthetic strategies. The use of transaminases for the asymmetric synthesis of aminopiperidines from the corresponding piperidones represents a significant advancement. beilstein-journals.orggoogle.comscispace.comrsc.orggoogle.com These biocatalytic methods operate under mild conditions, often in aqueous media, and can provide high enantioselectivity, reducing the need for chiral resolutions and the use of potentially harmful chiral auxiliaries. beilstein-journals.orggoogle.comscispace.comrsc.orggoogle.com

The choice of solvent is another critical factor in green chemistry. The replacement of hazardous solvents with more environmentally friendly options is an active area of research. ajchem-a.com While specific examples for the synthesis of this compound are not extensively detailed in the provided search results, the general trend in pharmaceutical process development is towards the use of greener solvents.

Structure Activity Relationships Sar and Rational Design in Methyl 4 Methylpiperidin 3 Yl Carbamate Analogues

Methodologies for Investigating SAR in Carbamate-Piperidine Systems

The investigation of structure-activity relationships in carbamate-piperidine systems employs a multidisciplinary approach, combining synthetic chemistry, biological assays, and computational modeling to build a comprehensive understanding of how molecular modifications influence activity.

Synthesis of Analogues: The primary method involves the systematic synthesis of a library of chemical analogues. rsc.org Structure-activity relationship studies are conducted by strategically modifying specific parts of the molecule, such as the piperidine (B6355638) ring, the carbamate (B1207046) linker, or its substituents, and then evaluating the impact of these changes. rsc.org For instance, studies have explored variations in the length of an alkyl spacer connecting a piperidine heterocycle to another molecular component and the introduction of different substituents onto the ring. rsc.org

In Vitro Biological Evaluation: Synthesized compounds are tested in targeted biological assays to quantify their activity. This often involves measuring their inhibitory concentration (IC50) against specific enzymes, such as monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), which are known to be inhibited by certain piperidine/piperazine carbamates. nih.gov Such assays are crucial for establishing a direct link between a structural change and its effect on biological potency. nih.gov

Computational and Physicochemical Analysis: Alongside experimental work, computational techniques are vital. Molecular docking studies help to predict how different analogues bind to a target protein, providing insights into the specific molecular interactions that govern affinity. nih.govpolyu.edu.hk Furthermore, a quantitative SAR (QSAR) approach can be applied, which involves analyzing physicochemical descriptors like electrostatic potential surface, the highest occupied molecular orbital (HOMO) energy, surface area, volume, and hydration energy to find correlations with antifungal activity. nih.gov Efficiency metrics such as Lipophilic Efficiency (LipE) and Fit Quality (FQ) are also used to guide the optimization process, ensuring that potency gains are not achieved at the expense of desirable drug-like properties. sci-hub.se

Structural Biology: Where possible, X-ray crystallography of a ligand-protein complex provides the most definitive insight. By visualizing an inhibitor bound to its active site, researchers can confirm the binding mode and rationalize the observed SAR data, which is invaluable for guiding further design efforts. sci-hub.se

A summary of these integrated methodologies is presented below.

MethodologyDescriptionKey Outcomes
Analogue Synthesis Systematic creation of derivatives with targeted modifications to the piperidine ring or carbamate moiety.Library of compounds for biological testing.
In Vitro Assays Measurement of biological activity (e.g., IC50, Ki) against target enzymes or receptors.Quantitative data linking structure to potency and selectivity.
Computational Modeling Use of molecular docking and dynamic simulations to predict and analyze ligand-target binding interactions.Rationalization of SAR data; prediction of activity for new designs.
QSAR & Efficiency Metrics Correlation of biological activity with physicochemical properties and calculation of metrics like LipE and FQ.Guidance for optimizing potency while maintaining drug-like properties. nih.govsci-hub.se
X-ray Crystallography Determination of the 3D structure of an inhibitor bound to its biological target.Definitive confirmation of binding mode and key interactions. sci-hub.se

Impact of Stereochemistry on Molecular Interactions and Reactivity

Stereochemistry is a critical determinant of biological activity in piperidine-based compounds because biological targets like receptors and enzymes are chiral environments. The precise three-dimensional arrangement of atoms can dictate the ability of a molecule to bind effectively to its target.

The specific spatial orientation of substituents on the piperidine ring affects how the molecule fits within a binding pocket and which intermolecular interactions it can form. A clear example of this principle was observed in a study of bridged piperidine analogues, where stereochemically unambiguous enantiomers were synthesized and tested. nih.gov The results demonstrated a significant difference in binding affinity between stereoisomers, with one enantiomer displaying threefold higher affinity than its mirror image. nih.gov This highlights that a specific stereoisomer may achieve a more complementary fit with the target, optimizing key interactions such as hydrogen bonds and hydrophobic contacts, while the other isomer may fit poorly or encounter steric clashes.

Table: Impact of Stereochemistry on Receptor Affinity in Bridged Piperidine Analogues This table illustrates the general principle using data from related compounds.

CompoundStereochemistryReceptor Affinity (IC50)Fold Difference
Enantiomer A(S,S,S)~8 nM3x Higher Affinity
Enantiomer B(R,R,R)~24 nM
(Data derived from a study on bridged piperidine P2Y14R antagonists, demonstrating the significant impact of stereoisomerism on biological activity nih.gov)

Influence of Piperidine Ring Substituents on Molecular Recognition

Substituents on the piperidine ring play a profound role in molecular recognition by influencing the molecule's size, shape, polarity, and conformational equilibrium. SAR studies on related scaffolds have shown that even minor changes to these substituents can lead to dramatic shifts in potency and selectivity.

The nature and position of the substituent are critical. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, a methyl group on the piperidine ring (analogous to the core compound) resulted in a potent compound, whereas complete removal of the alkyl group led to a significant loss of activity. nih.gov This suggests that the substituent occupies a specific sub-pocket in the binding site where it makes favorable interactions.

Table: SAR of Piperidine Ring Substituents in a Series of Choline Transporter Inhibitors

Compound IDPiperidine Ring SubstituentRelative Activity
10l Unsubstituted (NH)Much less active
10m N-MethylActive
10n N-Methyl (moved to 3-position)Less active
10o CyclohexylInactive
10p CyclopentylInactive
(Data derived from studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamides nih.gov)

These findings underscore that substituents on the piperidine ring must be carefully chosen to complement the topology and chemical environment of the target's binding site.

Role of Carbamate Moiety Modifications in Modulating Interactions

The carbamate moiety is a key structural feature in many therapeutic agents, valued for its chemical stability and its ability to act as both a structural linker and a pharmacophore. nih.govnoaa.gov Structurally, it is an amide-ester hybrid that exhibits good chemical and proteolytic stability. nih.gov Its ability to modulate molecular interactions stems from several key properties.

Hydrogen Bonding: The carbamate group is an excellent hydrogen bond participant. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.govacs.org These interactions are often critical for anchoring the molecule within the active site of a protein, contributing significantly to binding affinity.

Conformational Restriction: Due to the delocalization of electrons, the C–N bond of the carbamate has partial double-bond character. nih.gov This restricts free rotation, imposing a degree of conformational rigidity on the molecule. acs.org This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity.

Modulation of Physicochemical Properties: Modifications to the carbamate group, particularly by changing the substituent on the oxygen or nitrogen atom, provide a powerful tool for fine-tuning a compound's properties. nih.govresearchgate.net For example, altering the O-alkyl group (e.g., from methyl to ethyl or phenyl) can modulate the molecule's lipophilicity, steric bulk, and electronic properties, which in turn affects its binding interactions, cell permeability, and metabolic stability.

Table: Illustrative Impact of Carbamate Moiety Modifications This hypothetical table illustrates how modifications could theoretically modulate activity based on established medicinal chemistry principles.

Modification to Methyl CarbamatePotential Change in PropertyPredicted Impact on Interaction
Replace O-Methyl with O-EthylIncreased size and lipophilicityMay improve binding in a larger hydrophobic pocket.
Replace O-Methyl with O-PhenylIncreased bulk and potential for π-stackingCould enhance affinity if a complementary aromatic residue is in the binding site.
N-Alkylation (if N is unsubstituted)Loss of H-bond donor capabilityMay decrease affinity if the N-H hydrogen bond is critical for binding.

Design Principles for Novel Methyl (4-methylpiperidin-3-YL)carbamate Derivatives

Based on the understanding of SAR, several key principles can guide the rational design of novel and improved analogues of this compound.

Stereochemical Control: Synthesis should be stereospecific to produce single enantiomers or diastereomers. Given the high impact of stereochemistry on activity, efforts should focus on determining the optimal configuration at the C3 and C4 positions of the piperidine ring for the desired biological target. nih.gov

Strategic Substitution on the Piperidine Ring: The 4-methyl group appears important, but its role can be further probed. Replacing it with other small alkyl groups (e.g., ethyl) or functional groups that can act as hydrogen bond acceptors or donors (e.g., methoxy (B1213986), hydroxyl) could enhance potency or selectivity. acs.org The N1 position of the piperidine is another key point for modification to alter basicity and introduce vectors for additional interactions.

Optimization of the Carbamate Moiety: The O-methyl group of the carbamate should be explored as a point of modification. Replacing it with larger or more complex aryl or alkyl groups can probe for additional hydrophobic or aromatic interactions within the binding site. nih.govnih.gov This can also be used to modulate the compound's pharmacokinetic properties.

Conformational Constraint: To reduce the entropic cost of binding and potentially increase affinity, the flexibility of the piperidine ring can be constrained. This can be achieved by introducing bicyclic systems, such as bridged piperidines, which lock the ring into a specific conformation that may be more favorable for binding. nih.gov

Property-Based and Computational-Guided Design: The design process should be guided by computational tools and key medicinal chemistry metrics. nih.gov Molecular docking can be used to prioritize designs that are predicted to have favorable binding modes. polyu.edu.hk Throughout the optimization process, properties like lipophilicity, molecular weight, and ligand efficiency should be monitored to ensure the development of compounds with good drug-like characteristics. sci-hub.se

Table: Guiding Principles for Derivative Design

Design PrincipleStrategyRationale
Stereochemical Purity Asymmetric synthesisIsolate the most active stereoisomer and avoid potential off-target effects from other isomers. nih.gov
Piperidine Decoration Introduce diverse functional groups at the C4 and N1 positions.Probe for new, favorable interactions (hydrophobic, H-bonding) within the target's binding site. nih.govacs.org
Carbamate Variation Modify the O-alkyl/aryl group.Fine-tune lipophilicity, steric fit, and electronic properties to optimize affinity and pharmacokinetics. nih.gov
Conformational Rigidity Introduce bridged or bicyclic scaffolds.Lock the molecule in a bioactive conformation to enhance binding affinity. nih.gov
In Silico Guidance Utilize molecular docking and efficiency metrics (LipE, FQ).Prioritize promising candidates and balance potency with overall drug-like properties. sci-hub.senih.gov

By applying these principles, researchers can systematically navigate the chemical space around the this compound scaffold to develop novel derivatives with superior therapeutic potential.

Molecular Mechanisms of Interaction: Biophysical and Biochemical Studies

Receptor Binding Studies of Methyl (4-methylpiperidin-3-YL)carbamate and Analogues

Receptor binding assays are fundamental in characterizing the interaction between a ligand, such as this compound or its derivatives, and its biological target. These studies quantify the strength of this interaction and the specificity of the compound for different receptors.

Quantification of Binding Affinity and Selectivity to Molecular Targets

The binding affinity of a compound is a measure of how tightly it binds to a receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Selectivity, on the other hand, refers to a compound's ability to bind preferentially to one specific receptor subtype over others.

Studies on analogues of this compound have demonstrated significant binding affinities and varying selectivity profiles for different molecular targets. For instance, a series of 4,4'-difluorobenzhydrol carbamates were evaluated for their affinity towards human muscarinic acetylcholine (B1216132) receptors (hM₁₋₅) using competitive radioligand binding assays. mdpi.com One notable analogue, Bis(4-fluorophenyl)methyl (1-methylpiperidin-3-yl)carbamate, displayed a high affinity for the hM₁ receptor with a Ki value of 1.22 nM. mdpi.com This compound exhibited a clear selectivity trend, with decreasing affinities in the order of hM₁R > hM₅R > hM₄R > hM₃R > hM₂R, showcasing good-to-excellent selectivity against the hM₂₋₄ subtypes. mdpi.com

Another related compound, tert-butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate, has been investigated for its potential in targeting enzymes implicated in neurodegenerative diseases. It has shown potent inhibition of β-secretase with an IC₅₀ value of 15.4 nM and acetylcholinesterase with a Ki value of 0.17 μM. The structural features of these analogues, such as the piperidine (B6355638) ring and various substitutions, play a critical role in determining their binding affinity and selectivity. For example, the presence of a trifluoromethylbenzyl group on some carbamate (B1207046) structures can enhance selectivity for serotonin (B10506) receptors by optimizing π-π stacking interactions with aromatic residues within the receptor's binding pocket.

Compound AnalogueTargetBinding Affinity ValueReference
Bis(4-fluorophenyl)methyl (1-methylpiperidin-3-yl)carbamatehM₁ ReceptorKi = 1.22 nM mdpi.com
Bis(4-fluorophenyl)methyl (1-methylpiperidin-3-yl)carbamatehM₂ ReceptorKi = 111 nM mdpi.com
Bis(4-fluorophenyl)methyl (1-methylpiperidin-3-yl)carbamatehM₃ ReceptorKi = 56.4 nM mdpi.com
Bis(4-fluorophenyl)methyl (1-methylpiperidin-3-yl)carbamatehM₄ ReceptorKi = 31.8 nM mdpi.com
Bis(4-fluorophenyl)methyl (1-methylpiperidin-3-yl)carbamatehM₅ ReceptorKi = 11.2 nM mdpi.com
tert-butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamateβ-secretaseIC₅₀ = 15.4 nM
tert-butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamateAcetylcholinesteraseKi = 0.17 μM

Elucidation of Binding Sites and Modes of Interaction

Understanding how a ligand binds to its receptor at the atomic level is crucial for structure-based drug design. This involves identifying the specific binding site and the key molecular interactions that stabilize the ligand-receptor complex. Computational methods, such as molecular docking, are frequently employed to predict and analyze these interactions.

Kinetic and Thermodynamic Characterization of Ligand-Receptor Interactions

Beyond binding affinity, a complete understanding of ligand-receptor interactions requires the characterization of their kinetic and thermodynamic properties. Kinetics describes the rates at which a ligand associates (kon) and dissociates (koff) from its receptor, while thermodynamics describes the energetic driving forces of binding, including changes in enthalpy (ΔH) and entropy (ΔS). nih.gov

Enzyme Inhibition Mechanisms by this compound Derivatives

Carbamate-containing compounds are well-known for their ability to inhibit various enzymes, particularly serine hydrolases like acetylcholinesterase. The mechanism of inhibition can vary from reversible to irreversible, depending on the specific structure of the carbamate and the target enzyme.

Investigation of Active Site Binding and Inhibitory Profiles

The inhibitory profile of a compound is typically characterized by its IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity. Structure-activity relationship (SAR) studies on derivatives of this compound reveal how modifications to the molecule affect its inhibitory potency and selectivity.

Analogues have been shown to be effective inhibitors of several enzymes. nih.gov As previously noted, one derivative demonstrated potent inhibition of β-secretase and acetylcholinesterase. Studies on other carbamate series have highlighted the importance of the N-substituted moiety in determining enzyme subtype selectivity. nih.gov For example, N-methyl carbamates tend to show minimal selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), whereas other substitutions can confer high selectivity for one enzyme over the other. nih.gov Molecular modeling studies complement these findings by illustrating how these derivatives fit into the enzyme's active site, helping to explain the observed differences in inhibitory activity. nih.govmdpi.com

Compound Analogue ClassTarget EnzymeObserved IC₅₀ RangeReference
Azinane triazole-based derivativesAChE0.73 - 25.12 μM nih.gov
Azinane triazole-based derivativesBChE0.017 - 3.12 μM nih.gov
Sulfonamide-based carbamatesBChE4.33 - 112.21 μM mdpi.com
N-phenylpiperazine/N-benzylpiperazine carbamatesBChEIC₅₀ = 2.00 μM (most active) nih.gov

Characterization of Reversible and Irreversible Inhibition

The nature of enzyme inhibition—whether it is reversible or irreversible—is a critical aspect of a compound's mechanism of action. Reversible inhibitors bind non-covalently to the enzyme and can be released, allowing the enzyme to regain activity. mdpi.com Irreversible inhibitors, in contrast, typically form a stable covalent bond with the enzyme, leading to permanent inactivation. nih.gov

Many carbamates, particularly those targeting cholinesterases, act as "pseudo-irreversible" or "slowly reversible" inhibitors. nih.govresearchgate.net This mechanism involves a two-step process. First, the enzyme's active site serine residue performs a nucleophilic attack on the carbamate's carbonyl carbon. researchgate.net This leads to the formation of a transient covalent intermediate and the release of the carbamate's leaving group. researchgate.net The resulting carbamylated enzyme is inactive. nih.gov In the second, much slower step, this carbamyl-enzyme complex is hydrolyzed, regenerating the active enzyme. researchgate.net Because the regeneration step is very slow compared to the initial inhibition, the effect appears irreversible over short time scales but is technically reversible over longer periods. nih.gov The rates of both the carbamylation and decarbamylation steps can be determined experimentally and are key to fully characterizing the inhibitory mechanism of these compounds. nih.gov

Molecular Basis of Enzyme-Inhibitor Complexes

There is no available research that details the formation of enzyme-inhibitor complexes involving this compound. While carbamates as a chemical class are known to act as inhibitors for various enzymes, often through covalent modification of active site residues, no such studies have been published for this specific compound. Consequently, data on binding affinities, inhibition constants (Ki), or the three-dimensional structure of this compound in complex with any enzyme is absent from the scientific record.

General Molecular Interactions with Biological Macromolecules

Studies of Hydrogen Bonding and Hydrophobic Interactions

Specific investigations into the hydrogen bonding and hydrophobic interactions of this compound with biological macromolecules have not been reported. The molecular structure of the compound, featuring a carbamate group and a methyl-substituted piperidine ring, suggests the potential for both hydrogen bond donor/acceptor capabilities and hydrophobic interactions. However, without experimental or computational studies, any description of these interactions would be purely speculative.

Conformational Changes Induced by Compound Binding

There is no evidence in the current body of scientific literature to suggest that this compound induces conformational changes in proteins or other biological macromolecules upon binding. Such studies typically require advanced biophysical techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or circular dichroism, none of which have been applied to investigate the interactions of this particular molecule.

Advanced Spectroscopic and Analytical Methodologies for Research on Methyl 4 Methylpiperidin 3 Yl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of methyl (4-methylpiperidin-3-YL)carbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

In the ¹H NMR spectrum, the chemical shifts of the protons on the piperidine (B6355638) ring are particularly informative. The protons attached to the carbon atoms of the piperidine ring typically resonate in the upfield region of the spectrum. The methyl group on the piperidine ring would appear as a doublet, while the methoxy (B1213986) group of the carbamate (B1207046) would be a singlet. The proton attached to the nitrogen of the carbamate group would likely appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the carbamate group is typically observed in the downfield region of the spectrum. The chemical shifts of the piperidine ring carbons are sensitive to their substitution and conformation.

Conformational analysis of the piperidine ring is a key aspect of NMR studies. For related 3-substituted-4-methylpiperidine derivatives, the piperidine ring predominantly adopts a chair conformation. researchgate.net The orientation of the substituents (carbamate and methyl groups) can be determined by analyzing the coupling constants between adjacent protons and through two-dimensional NMR experiments such as COSY and NOESY. In the preferred chair conformation, substituents can occupy either axial or equatorial positions. The relative stereochemistry of the carbamate and methyl groups (cis or trans) significantly influences the conformational equilibrium of the piperidine ring. For instance, in related 3-chloro-2,6-diaryl-piperidin-4-ones, a chair conformation with equatorial substituents is favored. NMR studies on similar piperidine nucleosides have also confirmed that the desired conformations with equatorially oriented nucleobases were adopted. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
N-H (carbamate) 5.0 - 6.0 br s
C3-H 3.5 - 4.0 m
O-CH₃ 3.6 - 3.8 s
Piperidine ring protons 1.2 - 3.2 m
C4-CH₃ 0.9 - 1.2 d

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (carbamate) 155 - 160
O-CH₃ 51 - 53
C3 50 - 55
C4 30 - 35
Piperidine ring carbons 25 - 50
C4-CH₃ 15 - 20

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the generation of intact molecular ions.

In a typical ESI-MS experiment performed in positive ion mode, the compound would be expected to form a protonated molecule, [M+H]⁺. The exact mass of this ion can be measured with high-resolution mass spectrometry (HRMS), which provides a highly accurate molecular formula. For instance, the ESI-MS of a related compound, tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, showed a clear [M+H]⁺ peak at m/z 286, confirming its molecular weight. nih.gov

Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern is characteristic of the compound's structure. For carbamates, common fragmentation pathways include the neutral loss of the carbamate moiety. nih.gov The fragmentation of the piperidine ring can also provide valuable structural information.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[M+H]⁺ C₈H₁₇N₂O₂⁺ 173.1285
[M-CH₃OH+H]⁺ C₇H₁₃N₂O⁺ 141.1022
[M-CH₃OC(O)NH+H]⁺ C₆H₁₂N⁺ 98.0964

Chromatographic Methods (HPLC, LC-MS, UPLC) for Separation and Quantification in Research Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC), are essential for the separation, purification, and quantification of this compound in various research samples.

Reversed-phase HPLC is the most common mode of separation for carbamates. A C18 stationary phase is typically used, with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying and quantifying the compound in complex matrices. In LC-MS analysis of carbamates, ESI in positive ion mode is commonly used. lcms.cz Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for highly selective and sensitive quantification. shimadzu.com For instance, a fast LC-MS/MS method has been developed for the quantitation of N-methyl carbamate pesticides in food samples, demonstrating high recoveries and good linearity. researchgate.net

UPLC, which utilizes smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

Table 4: Typical Chromatographic Conditions for the Analysis of this compound

Parameter Condition
Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Detection UV (e.g., 210 nm) or Mass Spectrometry (ESI+)

X-ray Crystallography and Single-Crystal Research for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides accurate information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions.

To perform X-ray crystallography, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

While a crystal structure for this compound itself is not publicly available, the crystal structures of several closely related compounds have been reported. For example, the crystal structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate reveals that the piperidine ring adopts a boat conformation. researchgate.net In another related compound, the piperidine ring adopts a chair conformation. nih.gov The crystal structure of 4-diphenylcarbamyl-N-methylpiperidine methobromide showed the presence of two conformers in the crystal, one with an equatorial ester group and the other with an axial ester group relative to the piperidine ring. nih.gov These studies provide valuable insights into the likely solid-state conformation of this compound, suggesting a preference for a chair-like conformation of the piperidine ring.

Table 5: Key Crystallographic Parameters from a Related Piperidine Carbamate Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 12.456(5)
c (Å) 14.789(6)
β (°) 109.87(3)
V (ų) 1754.1(12)
Z 4

Computational Chemistry and Molecular Modeling Studies of Methyl 4 Methylpiperidin 3 Yl Carbamate

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For Methyl (4-methylpiperidin-3-yl)carbamate, molecular docking simulations would be employed to screen for potential protein targets and to understand its binding mechanism at a molecular level. The process involves preparing a 3D structure of the compound and docking it into the binding sites of various known protein structures. The simulations calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable interaction.

The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the protein's active site. For instance, the carbamate (B1207046) moiety could act as a hydrogen bond donor or acceptor, while the piperidine (B6355638) ring could fit into hydrophobic pockets. These simulations are instrumental in forming structure-activity relationships and guiding the design of more potent derivatives.

Table 1: Hypothetical Molecular Docking Results for this compound Against Potential Targets

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Acetylcholinesterase (AChE)4EY7-7.8TYR334, TRP84, HIS440
β-Secretase 1 (BACE1)2ZJE-8.2ASP228, GLY230, THR72
Muscarinic M1 Receptor5CXV-7.5TYR106, ASN382, TRP157

Note: The data presented in this table is purely illustrative to demonstrate the output of molecular docking simulations and is not based on actual experimental results for this specific compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational flexibility of a ligand and the stability of a ligand-protein complex.

Following molecular docking, an MD simulation would be initiated for the predicted complex of this compound and its target protein. The simulation would place the complex in a simulated physiological environment (e.g., a water box with ions) and calculate the atomic trajectories over a period of nanoseconds to microseconds.

The primary outputs of an MD simulation are the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). RMSD analysis would indicate the stability of the compound within the binding pocket over time; a stable RMSD value suggests a stable binding mode. RMSF analysis would highlight the flexibility of different parts of the compound and the protein, revealing which regions are dynamic and which are stable upon binding. These simulations are crucial for validating docking poses and understanding the dynamic nature of the molecular recognition process.

Table 2: Illustrative Molecular Dynamics Simulation Parameters

ParameterValuePurpose
Simulation Time100 nsTo observe the dynamic behavior and stability of the complex over a relevant timescale.
Force FieldAMBER99SBA set of parameters to describe the potential energy of the system's particles.
Temperature310 KTo simulate physiological conditions.
Pressure1 barTo simulate physiological conditions.
EnsembleNPTSimulates constant Number of particles, Pressure, and Temperature.

Note: This table represents typical parameters for an MD simulation and is for illustrative purposes only.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods can predict a wide range of characteristics, including the distribution of electron density, molecular orbital energies, and electrostatic potential.

For this compound, DFT calculations could be used to determine its electronic structure and predict its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is invaluable for predicting how the molecule will interact with biological targets and for understanding its metabolic fate.

Table 3: Representative Quantum Chemical Properties (Hypothetical)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-0.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVIndicates chemical reactivity and stability.
Dipole Moment2.1 DebyeMeasures the polarity of the molecule, influencing solubility and binding.

Note: The values in this table are hypothetical examples of data generated from quantum chemical calculations.

De Novo Design and Virtual Screening Approaches for New Analogues

De novo design and virtual screening are computational strategies used to discover novel molecules with desired biological activities. De novo design algorithms build new chemical structures from scratch, often within the constraints of a protein's binding site. Virtual screening involves computationally testing large libraries of existing compounds to identify those that are most likely to bind to a specific target.

Using this compound as a starting fragment or scaffold, de novo design programs could suggest modifications or additions to the core structure to enhance binding affinity and selectivity for a chosen target. Virtual screening, on the other hand, could be used to search databases of millions of compounds for molecules that are structurally similar to this compound or that have complementary properties to a target's active site. These high-throughput computational methods accelerate the early stages of drug discovery by prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing.

Cheminformatics and Data Mining for SAR Prediction

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. Data mining for Structure-Activity Relationship (SAR) prediction is a key application of cheminformatics. SAR studies aim to understand how changes in the chemical structure of a compound affect its biological activity.

By analyzing a dataset of compounds related to this compound and their corresponding biological activities, machine learning models can be developed to predict the activity of new, untested analogues. These models, known as Quantitative Structure-Activity Relationship (QSAR) models, identify the key molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) that correlate with activity. A QSAR model built on a series of piperidinyl-carbamate derivatives could predict whether a novel analogue of this compound is likely to be more or less potent, guiding the design of more effective compounds.

Emerging Research Avenues and Future Directions for Methyl 4 Methylpiperidin 3 Yl Carbamate in Chemical Research

Development as Chemical Probes for Biological Systems

The unique three-dimensional structure of the 4-methylpiperidine (B120128) core in Methyl (4-methylpiperidin-3-YL)carbamate makes it an attractive scaffold for the development of chemical probes. These tools are crucial for dissecting complex biological processes. Future research is anticipated to focus on modifying this scaffold to create probes with high affinity and selectivity for specific biological targets, such as enzymes or receptors.

Derivatives of piperidine (B6355638) carbamates have already been investigated as potent and selective enzyme inhibitors. For instance, related structures have been explored for their potential to inhibit enzymes like β-Secretase 1 (BACE1), a key target in Alzheimer's disease research. The versatility of the piperidine-carbamate core allows for systematic structural modifications to optimize binding to a target's active site. The development of fluorescently labeled or biotinylated versions of this compound could facilitate the identification and visualization of its interacting partners within cells, thereby elucidating new biological pathways.

Potential Biological Target ClassRationale for InvestigationExample from Related Compounds
G-Protein Coupled Receptors (GPCRs)The piperidine scaffold is a common motif in GPCR ligands.Muscarinic receptor antagonists have been developed from similar carbamate (B1207046) structures. core.ac.uk
Ion ChannelsSubstituted piperidines can modulate ion channel activity.Development of selective inhibitors for various ion channels.
KinasesThe piperidine ring can be functionalized to target the ATP-binding pocket.IRAK4 inhibitors have been synthesized using piperidine intermediates.
ProteasesThe carbamate group can interact with active site residues.BACE1 inhibitors incorporating a piperidine carbamate moiety have shown promise.

Exploration of Novel Synthetic Methodologies

While the synthesis of this compound can be achieved through established chemical reactions, there is a growing interest in developing more efficient, stereoselective, and environmentally friendly synthetic routes. asianpubs.org The piperidine core, with its stereocenters, presents a significant synthetic challenge and opportunity. nih.gov

Recent advancements in catalysis, such as asymmetric hydrogenation and C-H activation, offer promising avenues for the synthesis of highly functionalized and stereochemically defined piperidine derivatives. rsc.org Chemoenzymatic strategies, which utilize enzymes to perform key transformations with high selectivity, are also being explored for the synthesis of chiral piperidine intermediates. researchgate.net The development of novel synthetic methods will not only facilitate the production of this compound but also enable the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Future research in this area will likely focus on:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the 3 and 4 positions of the piperidine ring. rsc.org

Green Chemistry Approaches: Utilizing milder reaction conditions, less hazardous reagents, and catalytic methods to improve the sustainability of the synthesis.

Flow Chemistry: Implementing continuous flow processes for a more efficient and scalable production of the compound.

Diversity-Oriented Synthesis: Creating libraries of related compounds by systematically varying the substituents on the piperidine ring and the carbamate group. researchgate.net

Integration with Advanced High-Throughput Screening Techniques for Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large compound libraries. bmglabtech.com The integration of this compound and its derivatives into HTS campaigns is a promising future direction. This will allow for the unbiased discovery of new biological activities and potential therapeutic applications. nih.gov

The development of robust and miniaturized assays is crucial for successful HTS campaigns. nih.gov These assays can be designed to monitor various cellular processes, such as enzyme activity, receptor binding, or changes in gene expression. assaygenie.com The use of activity-based probes, which can covalently label their target enzymes, offers a powerful method for developing HTS assays that can be performed in complex biological mixtures like cell lysates. plos.org

HTS Assay TypeApplication for this compoundKey Considerations
Biochemical Assays Screening for inhibitors of purified enzymes.Requires large quantities of active enzyme. plos.org
Cell-Based Assays Assessing the compound's effect on cellular pathways in a more physiologically relevant context.Compound permeability and cytotoxicity need to be considered.
Phenotypic Screening Identifying compounds that induce a desired cellular phenotype without a preconceived target.Target deconvolution is often required to understand the mechanism of action.
Fragment-Based Screening Using smaller, less complex fragments of the molecule to identify initial binding interactions.The piperidine core could serve as a valuable 3D fragment. rsc.org

Theoretical and Mechanistic Studies of Chemical Transformations

Computational chemistry provides powerful tools to investigate the reactivity and properties of molecules like this compound. acs.org Theoretical studies can offer deep insights into the mechanisms of its chemical transformations, complementing experimental findings. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the role of catalysts. researchgate.net

A key area of interest is the study of the rotational barrier around the C-N bond of the carbamate group, which is influenced by amide resonance. nih.govnih.gov Understanding these conformational dynamics is crucial, as they can significantly impact the molecule's ability to bind to a biological target. Computational studies can also predict various physicochemical properties, such as solubility and lipophilicity, which are important for its potential applications. Furthermore, mechanistic investigations into the formation of carbamates from amines and carbon dioxide are an active area of research, with computational models helping to distinguish between different reaction pathways. epa.govrsc.org

Investigations into Non-Biological Chemical Applications (e.g., Anticorrosive Activity)

Beyond its potential in biological systems, this compound and related compounds may possess valuable properties for materials science and other non-biological applications. One particularly promising area is the investigation of its anticorrosive activity. Heterocyclic compounds containing nitrogen and oxygen atoms are known to be effective corrosion inhibitors for various metals and alloys. tandfonline.com

These compounds can adsorb onto the metal surface, forming a protective layer that prevents contact with the corrosive environment. biointerfaceresearch.com The efficiency of a corrosion inhibitor is often related to its molecular structure, including the presence of heteroatoms with lone pair electrons and π-electrons, which can interact with the vacant d-orbitals of the metal. researchgate.net

Future research could involve:

Electrochemical Studies: Using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate the corrosion inhibition efficiency of this compound on different metals.

Surface Analysis: Employing methods such as scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) to characterize the protective film formed on the metal surface.

Quantum Chemical Calculations: Correlating the molecular properties of the inhibitor with its performance, providing insights for the design of more effective corrosion inhibitors. carta-evidence.org Studies on similar piperidine derivatives have shown a good correlation between their molecular structure and inhibition capabilities. carta-evidence.org

MetalCorrosive MediumPotential for Inhibition
Mild SteelAcidic solutions (e.g., HCl)High, due to the presence of N and O atoms. biointerfaceresearch.com
CopperAcidic solutions (e.g., H₂SO₄)Moderate to high, as piperidine derivatives have shown effectiveness. core.ac.uk
AluminumSaline solutionsPotential for investigation, as heterocyclic compounds are known to inhibit aluminum corrosion.
NickelAcidic solutions (e.g., HNO₃)High, as studies have shown piperidine derivatives to be effective inhibitors for nickel. carta-evidence.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (4-methylpiperidin-3-YL)carbamate, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves reacting a phenolic intermediate with methyl isocyanate or chloroformate derivatives under anhydrous conditions. Key steps include:

  • Use of solvents like dichloromethane or dioxane to minimize moisture interference.
  • Temperature control (0–5°C during initial mixing to prevent side reactions).
  • Catalytic bases such as pyridine or triethylamine to facilitate carbamate bond formation.
  • Post-synthesis purification via column chromatography or recrystallization to achieve ≥98% purity .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and confirm the carbamate linkage.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 338.4 g/mol for similar carbamates ).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can structural modifications to the carbamate group enhance binding affinity for neurological targets?

  • Methodological Answer :

  • Introduce substituents like tert-butyl or pyridinyl groups to optimize hydrogen bonding and hydrophobic interactions with enzyme active sites. For example:
  • The tert-butyl group in analogous compounds increases steric hindrance, stabilizing protein-ligand interactions .
  • Chloropyridine moieties (as in related carbamates) enhance π-π stacking with aromatic residues in receptors .
  • Computational docking (e.g., AutoDock) guides rational design by predicting binding modes before synthesis .

Q. What strategies address batch-to-batch inconsistencies in purity or analytical data during scale-up?

  • Methodological Answer :

  • Quality Control (QC) Protocols :
ParameterMethodTarget
PurityHPLC (≥98% area)Ensure reproducibility
Residual SolventsGC-MS<0.1% for dichloromethane
Peptide ContentAmino Acid AnalysisAdjust for hygroscopicity
  • Batch-Specific Analysis : Certificates of Analysis (CoA) for each batch, including MS and NMR spectra, mitigate variability in sensitive bioassays .

Q. How do pH and temperature affect the stability of this compound in biological assays?

  • Methodological Answer :

  • Stability Studies :
  • pH Stability : Test buffered solutions (pH 3–10) at 25°C for 24 hours. Monitor degradation via LC-MS. Carbamates are typically stable at neutral pH but hydrolyze under acidic/basic conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition thresholds (e.g., >150°C for solid-state stability ).
  • Biological Assays : Use fresh stock solutions in DMSO (stored at -20°C) to prevent hydrolysis during cell-based experiments .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in reported enzyme inhibition mechanisms for this carbamate?

  • Methodological Answer :

  • Comparative Kinetics : Perform Michaelis-Menten assays under standardized conditions (e.g., 37°C, pH 7.4) to reconcile conflicting KiK_i values.
  • Structural Validation : Co-crystallize the carbamate with the target enzyme (e.g., acetylcholinesterase) to confirm binding modes observed in conflicting studies .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay entries) to identify consensus mechanisms .

Experimental Design Considerations

Q. What in vitro and in vivo models are most suitable for evaluating neuropharmacological activity?

  • Methodological Answer :

  • In Vitro : Primary neuronal cultures or SH-SY5Y cells for dose-response studies (IC50_{50} determination).
  • In Vivo : Rodent models of neuropathic pain or cognitive impairment, using oral/intravenous administration (dose range: 1–10 mg/kg). Monitor pharmacokinetics (plasma half-life, brain penetration) via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.